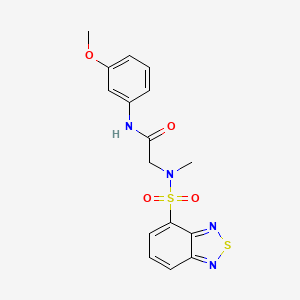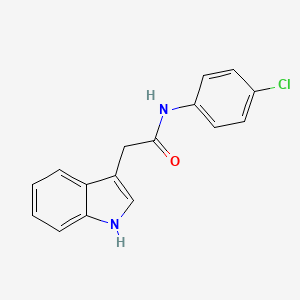![molecular formula C21H22FN3O2 B7478777 1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one](/img/structure/B7478777.png)
1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as FPPT or Fluoxetine Pyrrolidinone analog. The chemical structure of FPPT is similar to Fluoxetine, which is a widely used antidepressant drug. However, FPPT has been shown to have different biochemical and physiological effects compared to Fluoxetine.
作用機序
FPPT's mechanism of action is similar to that of Fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI). FPPT binds to the serotonin transporter and inhibits its activity, leading to an increase in serotonin levels in the brain. This increase in serotonin levels has been shown to have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
FPPT has been shown to have different biochemical and physiological effects compared to Fluoxetine. FPPT has been shown to have a higher affinity for the serotonin transporter than Fluoxetine, leading to a more potent inhibition of serotonin reuptake. FPPT has also been shown to have a longer half-life than Fluoxetine, leading to a more prolonged effect.
実験室実験の利点と制限
One of the significant advantages of using FPPT in lab experiments is its high potency and selectivity for the serotonin transporter. This selectivity allows for more specific investigations into the mechanism of action of Fluoxetine and other antidepressant drugs. However, one of the limitations of using FPPT is its potential toxicity at high concentrations, which may limit its applications in certain experiments.
将来の方向性
There are several future directions for research on FPPT. One of the most significant directions is the investigation of its potential applications in the treatment of depression and anxiety disorders. FPPT's unique biochemical and physiological effects may lead to the development of more effective antidepressant and anxiolytic drugs. Another direction is the investigation of FPPT's potential applications in other research areas, such as drug addiction and neurodegenerative diseases. Overall, FPPT has significant potential as a research tool and as a basis for the development of new drugs.
合成法
The synthesis of FPPT involves several steps, including the reaction between 2-fluorobenzoyl chloride and piperazine, followed by the reaction between the resulting compound and 4-nitrobenzoyl chloride. The final step involves the reduction of the nitro group to an amino group and the cyclization of the resulting compound to form FPPT. This synthesis method has been optimized to produce high yields of pure FPPT.
科学的研究の応用
FPPT has been extensively studied for its potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry. One of the most significant applications of FPPT is its use as a research tool to investigate the mechanism of action of Fluoxetine and other antidepressant drugs. FPPT has been shown to bind to the serotonin transporter, which is the primary target of Fluoxetine, and inhibit its activity. This inhibition leads to an increase in serotonin levels in the brain, which is the mechanism of action of Fluoxetine.
特性
IUPAC Name |
1-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c22-18-4-1-2-5-19(18)23-12-14-24(15-13-23)21(27)16-7-9-17(10-8-16)25-11-3-6-20(25)26/h1-2,4-5,7-10H,3,6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXENFTVBJQQTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(sec-butyl)-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478700.png)
![[2-Oxo-2-(propylamino)ethyl] 2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylate](/img/structure/B7478716.png)
![5-[(4-benzylpiperidin-1-yl)carbonyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B7478723.png)
![3-(2-fluorophenyl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478728.png)
![3-(2-fluorophenyl)-1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478730.png)

![N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7478756.png)
![2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B7478763.png)



![3-[(4-Phenylpiperazin-1-yl)carbonyl]-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478802.png)
![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)